Arabinobiose

Descripción

Molecular Conformation and Stereochemical Configuration

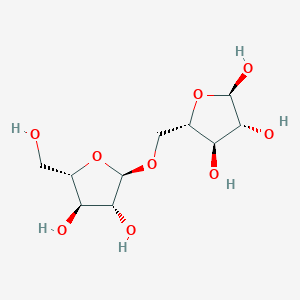

The molecular structure of 5-O-α-L-Arabinofuranosyl-L-arabinose is characterized by its unique stereochemical configuration involving two L-arabinose moieties in distinct anomeric forms. The compound exhibits a complex three-dimensional arrangement where the arabinofuranose and arabinopyranose units adopt specific conformational states that are stabilized through intramolecular interactions. The L-arabinose units maintain their characteristic pentose structure with hydroxyl groups positioned according to the L-configuration, creating a distinctive spatial arrangement that influences the compound's biological activity.

The conformational analysis reveals that the furanose ring adopts an envelope conformation, similar to other pentose sugars, where one atom is displaced from the plane of the remaining four atoms. This puckering phenomenon is essential for relieving ring strain and achieving optimal stability. The pseudorotation angle and amplitude of pucker characterize the specific conformation adopted by the furanose ring, with values that typically fall within defined ranges for stable sugar conformations. The envelope conformation observed in the L-arabinofuranosyl moiety shows displacement patterns consistent with other five-membered sugar rings, where the carbon atoms undergo systematic out-of-plane movements to minimize steric interactions.

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences of 5-O-α-L-Arabinofuranosyl-L-arabinose. The chemical shift values observed in ¹H nuclear magnetic resonance spectra reflect the electronic environment of individual protons within the molecule, indicating specific conformational states. The stereochemical configuration influences the coupling patterns and chemical shifts observed in nuclear magnetic resonance experiments, providing direct evidence for the spatial arrangement of functional groups within the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₉ | |

| Molecular Weight | 282.24 g/mol | |

| Anomeric Configuration | α-(1→5) linkage | |

| Ring Conformations | Envelope (furanose), Chair (pyranose) |

Glycosidic Bond Formation and Linkage Specificity

The defining structural feature of 5-O-α-L-Arabinofuranosyl-L-arabinose is the α-(1→5) glycosidic bond that connects the two L-arabinose units. This linkage involves the anomeric carbon of the arabinofuranose unit forming a covalent bond with the fifth carbon of the arabinopyranose moiety, creating a specific geometric arrangement that determines the compound's overall molecular shape. The α-configuration at the anomeric center results in an axial orientation of the glycosidic oxygen, influencing the conformational flexibility and stability of the disaccharide.

The formation of this glycosidic bond involves nucleophilic substitution mechanisms where the hydroxyl group on the fifth carbon of L-arabinose attacks the anomeric carbon of the arabinofuranosyl donor. The stereochemical outcome of this reaction is controlled by the steric environment around the anomeric center and the electronic effects of neighboring functional groups. The α-linkage formation is thermodynamically favored under specific reaction conditions, leading to the predominant formation of the α-(1→5) isomer rather than the corresponding β-anomer.

Enzymatic studies of α-L-arabinofuranosidases reveal the specificity requirements for recognizing and cleaving the α-(1→5) glycosidic bond in 5-O-α-L-Arabinofuranosyl-L-arabinose. These enzymes demonstrate remarkable selectivity for the α-anomeric configuration and require specific spatial arrangements of the substrate for optimal catalytic activity. The enzyme-substrate interactions involve multiple binding subsites that accommodate both the arabinofuranosyl and arabinopyranosyl portions of the molecule, ensuring precise recognition of the target glycosidic bond.

The linkage specificity is further demonstrated by the resistance of 5-O-α-L-Arabinofuranosyl-L-arabinose to enzymes that cleave other types of glycosidic bonds. This selectivity arises from the unique geometric constraints imposed by the α-(1→5) linkage, which creates a specific three-dimensional arrangement that is recognized only by enzymes with complementary active site architectures. The binding affinity and catalytic efficiency of α-L-arabinofuranosidases toward this substrate depend critically on the maintenance of the correct anomeric configuration and linkage geometry.

Comparative Analysis with Related Arabinose Oligomers

The structural characteristics of 5-O-α-L-Arabinofuranosyl-L-arabinose can be effectively understood through comparison with related arabinose oligomers of different chain lengths and linkage patterns. Arabinotriose, composed of three L-arabinose units connected through α-(1→5) linkages, exhibits similar conformational preferences but demonstrates increased conformational flexibility due to the additional sugar unit. The elongation of the arabinose chain introduces additional degrees of freedom that affect the overall molecular shape and enzymatic recognition patterns.

Arabinotetraose and arabinohexaose represent higher oligomers that maintain the same α-(1→5) linkage pattern as 5-O-α-L-Arabinofuranosyl-L-arabinose but exhibit distinct physical and chemical properties due to their increased molecular weight and extended chain length. These longer oligomers demonstrate different solubility characteristics and show altered binding affinities toward carbohydrate-binding proteins and enzymes. The systematic analysis of these related compounds reveals how chain length affects molecular flexibility, stability, and biological activity.

Comparative nuclear magnetic resonance studies of arabinose oligomers reveal systematic changes in chemical shift patterns as the chain length increases. The chemical shifts of individual sugar units within longer oligomers are influenced by neighboring residues through space and through bond interactions, creating characteristic fingerprint patterns that can be used for structural identification. The comparison of these spectroscopic signatures provides insights into the local conformational preferences of individual sugar units within different oligomeric contexts.

The enzymatic degradation patterns of these related oligomers provide additional insights into structure-activity relationships. Exo-1,5-α-L-arabinofuranosidases demonstrate different kinetic parameters when acting on oligomers of various lengths, with shorter substrates like 5-O-α-L-Arabinofuranosyl-L-arabinose often serving as better substrates due to reduced steric hindrance and improved binding geometry. The comparison of enzyme kinetics across the oligomer series reveals how molecular size and conformational flexibility influence catalytic efficiency.

Crystallographic Studies and Three-Dimensional Modeling

Crystallographic analysis of enzyme-substrate complexes provides detailed three-dimensional structural information about 5-O-α-L-Arabinofuranosyl-L-arabinose in its biologically relevant conformations. Crystal structures of α-L-arabinofuranosidases complexed with arabinobiose substrates reveal the precise binding mode and conformational adaptations that occur upon enzyme-substrate interaction. These studies demonstrate that the disaccharide adopts a specific conformation when bound to the enzyme active site, with both sugar units making critical contacts with amino acid residues.

The electron density maps obtained from crystallographic studies clearly delineate the positions of individual atoms within the 5-O-α-L-Arabinofuranosyl-L-arabinose molecule, confirming the stereochemical assignments and providing accurate bond lengths and angles. The arabinofuranosyl moiety typically exhibits the envelope 1E conformation when bound to enzyme active sites, with specific torsion angles that optimize the fit within the binding pocket. The three-dimensional coordinates derived from these studies serve as valuable templates for computational modeling and structure-based drug design efforts.

Molecular dynamics simulations complement crystallographic studies by providing insights into the conformational flexibility and dynamic behavior of 5-O-α-L-Arabinofuranosyl-L-arabinose in solution. These computational studies reveal the range of conformational states accessible to the molecule and identify the most stable conformations under physiological conditions. The simulations demonstrate that while the glycosidic bond restricts overall flexibility, significant conformational sampling occurs around the linkage region, allowing the molecule to adapt to different binding environments.

Comparative crystallographic analysis of different arabinofuranosidase-substrate complexes reveals common structural features in substrate recognition while highlighting enzyme-specific adaptations. The binding subsites identified in these studies show consistent patterns of hydrogen bonding and hydrophobic interactions that stabilize the substrate in productive binding orientations. The structural information derived from these studies provides a foundation for understanding the molecular basis of enzyme specificity and catalytic mechanism.

Propiedades

Número CAS |

78088-21-8 |

|---|---|

Fórmula molecular |

C10H18O9 |

Peso molecular |

282.24 g/mol |

Nombre IUPAC |

(2R,3S,4S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C10H18O9/c11-1-4(13)7(15)5(14)3-18-10-9(17)8(16)6(2-12)19-10/h1,4-10,12-17H,2-3H2/t4-,5-,6-,7+,8-,9+,10+/m0/s1 |

Clave InChI |

BKTHPEZTBMTHCL-IJQGAOOBSA-N |

SMILES isomérico |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Sinónimos |

arabinobiose |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-α-L-Arabinofuranosyl-L-arabinose typically involves enzymatic methods using α-L-arabinofuranosidases. These enzymes catalyze the hydrolysis of arabinose-containing polysaccharides to release arabinose units. The specific conditions for the enzymatic reactions include optimal pH, temperature, and the presence of cofactors that enhance enzyme activity .

Industrial Production Methods: Industrial production of 5-O-α-L-Arabinofuranosyl-L-arabinose can be achieved through the bioconversion of agricultural biomass. This process involves the use of microbial α-L-arabinofuranosidases to break down hemicelluloses in plant materials, such as cereals, into monosaccharides and oligosaccharides. The enzymatic hydrolysis is often combined with chemical pretreatment to improve the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 5-O-α-L-Arabinofuranosyl-L-arabinose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by α-L-arabinofuranosidases, which cleave the glycosidic bonds under mild acidic or neutral pH conditions.

Oxidation: Can be oxidized using reagents like periodate, which cleaves vicinal diols to form aldehydes.

Glycosylation: Involves the addition of glycosyl groups to form more complex oligosaccharides, typically using glycosyltransferases

Major Products: The major products formed from these reactions include monosaccharides like arabinose and various oligosaccharides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Carbohydrates

- 5-O-α-L-Arabinofuranosyl-L-arabinose serves as a model compound for studying glycosidic bond formation and cleavage. It is utilized in synthesizing complex carbohydrates, which are essential for understanding plant polysaccharide structures and functions.

Chemical Reactions

- The compound undergoes several chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are catalyzed by specific enzymes such as α-L-arabinofuranosidases, which facilitate the breakdown of polysaccharides into simpler sugars.

| Reaction Type | Enzyme/Catalyst | Products |

|---|---|---|

| Hydrolysis | α-L-arabinofuranosidases | Monosaccharides (e.g., arabinose) |

| Oxidation | Periodate | Aldehydes |

| Glycosylation | Glycosyltransferases | Oligosaccharides |

Biological Applications

Metabolism Studies

- In biological research, 5-O-α-L-Arabinofuranosyl-L-arabinose is instrumental in studying the metabolism of arabinose in plants and microorganisms. It acts as a substrate for enzymes that degrade plant cell walls, providing insights into plant biochemistry and microbial interactions .

Health Benefits

- Recent studies have highlighted the potential health benefits of L-arabinose derivatives. Oligo(1→5)-α-L-arabinofuranosides have been linked to immunological activities and may serve as dietary supplements to improve gut health . Additionally, L-arabinose has shown promise in selectively inhibiting intestinal sucrase, which could be beneficial in managing metabolic disorders .

Medical Applications

Drug Delivery Systems

- The biocompatibility and biodegradability of 5-O-α-L-Arabinofuranosyl-L-arabinose make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance therapeutic efficacy while minimizing side effects.

Cancer Research

- Research indicates that arabinose compounds may influence galectin-3 interactions, a protein implicated in cancer progression. This suggests potential applications in cancer therapy by modulating immune responses or enhancing drug targeting mechanisms .

Industrial Applications

Food Industry

- In the food sector, 5-O-α-L-Arabinofuranosyl-L-arabinose is utilized to improve the texture and stability of food products. Its properties can enhance the mouthfeel and shelf-life of various food items.

Biofuels and Bioplastics

- The compound is also explored for its role in producing biofuels and bioplastics from renewable biomass sources. By breaking down hemicelluloses into fermentable sugars, it contributes to sustainable energy solutions.

Case Studies

- Health Effects of L-Arabinose

- Enzymatic Hydrolysis for Biofuel Production

Mecanismo De Acción

The mechanism of action of 5-O-α-L-Arabinofuranosyl-L-arabinose involves its hydrolysis by α-L-arabinofuranosidases, which cleave the glycosidic bonds to release arabinose units. These enzymes accelerate the hydrolysis of glycosidic bonds by more than 10^17 fold, making them highly efficient catalysts. The released arabinose can then be utilized by microorganisms for various metabolic processes .

Comparación Con Compuestos Similares

Comparison with Similar Arabinofuranosyl Compounds

Structural Analogues

3-O-Feruloyl-α-L-Arabinopyranosyl-L-Arabinose

- Structure: A ferulic acid ester of a disaccharide comprising α-L-arabinopyranose and L-arabinose linked at C3.

- Source : Derived from spinach cell walls via enzymatic hydrolysis .

- Key Differences: Substitution: Feruloyl group at C3 instead of a free hydroxyl. Biological Role: Implicated in plant cell wall cross-linking, unlike 5-O-α-L-arabinofuranosyl-L-arabinose, which is a hydrolysis product.

- Physicochemical Properties: Enhanced UV absorption due to the phenolic moiety, contrasting with the neutral polarity of the target compound .

Octyl-5-deoxy-5-S-(α-D-Arabinofuranosyl)-5-thio-α-D-Arabinofuranoside

- Structure : Thio-linked disaccharide with a deoxy-sulfur bridge at C5 and an octyl aglycone.

- Synthetic Origin: Produced via nucleophilic substitution using metal sodium in methanol/chloroform .

- Key Differences: Linkage: Sulfur replaces oxygen in the glycosidic bond, altering hydrolytic stability. Bioactivity: Designed as a mycobacterial arabinosyltransferase inhibitor, unlike the plant-derived target compound .

5-O-Lauryl-L-Arabinofuranose

- Structure: Lauric acid esterified at C5 of L-arabinofuranose.

- Synthetic Origin : Enzymatically synthesized for surfactant applications .

- Key Differences: Hydrophobicity: Lauryl group confers amphiphilic properties, enhancing membrane permeability compared to the hydrophilic target disaccharide. Applications: Used in drug delivery systems, contrasting with the metabolic or structural roles of 5-O-α-L-arabinofuranosyl-L-arabinose .

Nucleoside Derivatives

Uracil Arabinose-5′-Phosphate

- Structure: β-D-Arabinofuranose linked to uracil via a C1–N1 bond, with a phosphate group at C5′.

- Biological Role : Intermediate in nucleotide metabolism; modulates RNA/DNA synthesis in prokaryotes .

- Key Differences: Phosphate Substitution: Introduces negative charge, affecting enzymatic recognition. Function: Acts as a biosynthetic precursor, unlike the non-phosphorylated target compound .

9-(2-Deoxy-2-Fluoro-5-O-Phosphono-β-D-Arabinofuranosyl) Adenine

- Structure: Fluorinated arabinofuranosyl adenine with a phosphonate group.

- Therapeutic Use : Antiviral agent targeting DNA polymerase in herpesviruses .

- Key Differences: Modifications: 2′-fluoro and phosphonate groups enhance metabolic stability and binding affinity. Mechanism: Chain terminator of viral DNA replication, unlike the non-nucleoside target compound .

Cytotoxic Arabinofuranosides

1-β-D-Arabinofuranosylcytosine (Ara-C)

- Structure: Cytosine linked to β-D-arabinofuranose.

- Biological Role : Clinically used antimetabolite for leukemia treatment .

- Key Differences: Mechanism: Inhibits DNA polymerase via incorporation into DNA, causing S-phase arrest. Toxicity: Induces rapid DNA synthesis inhibition (>90%) and cell death in proliferating tissues, unlike the non-toxic target disaccharide .

Q & A

Q. What experimental approaches are used to determine the structural conformation of 5-O-α-L-arabinofuranosyl-L-arabinose in polysaccharide complexes?

To resolve the stereochemistry and linkages, researchers employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-HSQC) and mass spectrometry (ESI-MS). For example, synthetic routes for arabinofuranosyl oligosaccharides involve regioselective benzoylation and acetylation steps, followed by NMR validation of α-(1→5) linkages . Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to confirm molecular weights and purity.

Q. How is 5-O-α-L-arabinofuranosyl-L-arabinose applied in enzymatic assays for arabinoxylan-degrading enzymes?

This compound serves as a substrate for characterizing enzymes like endo-1,5-α-arabinanase and α-L-arabinofuranosidase. Experimental protocols involve incubating the compound with enzyme preparations (e.g., fungal "Driselase" or bacterial homogenates) and quantifying released monosaccharides via HPLC or reducing sugar assays (e.g., DNS method). The ratio of hydrolysis products (e.g., arabinotriose vs. arabinotetraose) can indicate enzyme specificity .

Q. What safety protocols are recommended for handling arabinofuranosyl derivatives in laboratory settings?

Standard protocols include:

- Personal protective equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and respiratory masks to avoid inhalation of fine powders .

- Ventilation: Use fume hoods during synthesis or hydrolysis to mitigate dust formation, which may form explosive mixtures in air .

- Spill management: Mechanical collection (avoid sweeping) and disposal in sealed containers .

Advanced Research Questions

Q. How does 5-O-α-L-arabinofuranosyl-L-arabinose influence enzyme kinetics in sucrase inhibition studies?

In vitro studies using Caco-2 cell homogenates demonstrate that arabinose derivatives act as uncompetitive inhibitors of intestinal sucrase. Researchers use Lineweaver-Burk plots to calculate (Michaelis constant) and values, revealing reduced catalytic efficiency in the presence of inhibitors like L-arabinose. For example, 4% L-arabinose in sucrose solutions delays glucose release by 30 minutes, suggesting delayed sucrose digestion .

Q. What synthetic strategies optimize regioselective glycosylation for 5-O-α-L-arabinofuranosyl-L-arabinose derivatives?

Key methods include:

- Protecting group chemistry : Benzoyl (Bz) and acetyl (Ac) groups are used to block hydroxyl positions, enabling selective coupling at the C5-OH position. For instance, BF·OEt catalyzes glycosylation of trichloroacetimidate donors with thioglycoside acceptors .

- Solvent systems : Reactions in anhydrous CHCl or THF at 0–25°C minimize side reactions. Post-synthesis, deprotection with NaOMe/MeOH yields pure arabinofuranosyl oligosaccharides .

Q. How can discrepancies in bioactivity data for arabinofuranosyl compounds be resolved?

Contradictions in inhibition efficacy (e.g., varying IC values) may arise from:

- Purity : Impurities from incomplete deprotection (e.g., residual benzoyl groups) can skew results. Validate purity via TLC and HPLC .

- Assay conditions : Differences in pH (e.g., intestinal vs. fungal enzyme assays) or substrate concentrations alter inhibitory effects. Standardize protocols using reference substrates like debranched sugar beet arabinan .

Q. What role does 5-O-α-L-arabinofuranosyl-L-arabinose play in plant cell wall feruloylation?

In Spinacia oleracea, arabinofuranosyl residues in arabinogalactan are esterified with ferulic acid at specific sites (e.g., 3-O-feruloyl-α-L-arabinopyranosyl-L-arabinose). Researchers use Driselase hydrolysis to release feruloylated disaccharides, followed by LC-MS/MS to map phenolic cross-linking patterns critical for cell wall rigidity .

Q. How are arabinofuranosyl-containing glycolipids synthesized for immunological studies?

Linear and branched glycolipids are synthesized via:

- Stepwise glycosylation : Coupling p-tolyl thioglycosides with trichloroacetimidate-activated donors under BF catalysis .

- Lipid anchoring : Post-glycosylation acylation with palmitoyl chloride yields amphiphilic compounds. Bioactivity is assessed via cytokine profiling in macrophage models .

Methodological Notes

- Enzyme inhibition assays : Include controls with glucose or maltose to distinguish arabinose-specific effects .

- Synthetic reproducibility : Monitor reaction progress via NMR (e.g., anomeric proton signals at δ 5.0–5.5 ppm) .

- Data validation : Cross-reference structural data with databases like NIST Chemistry WebBook for spectral consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.